
3-(4-Isobutoxy-1,2,5-thiadiazol-3-yl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Isobutoxy-1,2,5-thiadiazol-3-yl)aniline is a heterocyclic compound that belongs to the class of thiadiazoles. It is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom. This compound has a molecular formula of C12H15N3OS and a molecular weight of 249.33 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Isobutoxy-1,2,5-thiadiazol-3-yl)aniline typically involves the reaction of 4-isobutoxyaniline with thiadiazole derivatives under controlled conditions. One common method involves the use of sodium in n-butanol as a solvent, where the reaction mixture is stirred at 25°C for 18 hours. The residue is then dissolved in water and extracted with methylene chloride to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Isobutoxy-1,2,5-thiadiazol-3-yl)aniline undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Aplicaciones Científicas De Investigación
3-(4-Isobutoxy-1,2,5-thiadiazol-3-yl)aniline has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 3-(4-Isobutoxy-1,2,5-thiadiazol-3-yl)aniline involves its interaction with specific molecular targets and pathways. For example, in anticancer research, it may inhibit the activity of certain enzymes or proteins involved in cell proliferation . The compound’s structure allows it to interact with biological molecules, leading to various biochemical effects.
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
3-(4-Isobutoxy-1,2,5-thiadiazol-3-yl)aniline is unique due to its specific substitution pattern on the thiadiazole ring, which imparts distinct chemical and biological properties. Its isobutoxy group enhances its solubility and reactivity compared to other thiadiazole derivatives.
Propiedades
Fórmula molecular |
C12H15N3OS |
|---|---|
Peso molecular |
249.33 g/mol |
Nombre IUPAC |
3-[4-(2-methylpropoxy)-1,2,5-thiadiazol-3-yl]aniline |
InChI |
InChI=1S/C12H15N3OS/c1-8(2)7-16-12-11(14-17-15-12)9-4-3-5-10(13)6-9/h3-6,8H,7,13H2,1-2H3 |
Clave InChI |
ODDBCCNYKLGBSL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)COC1=NSN=C1C2=CC(=CC=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



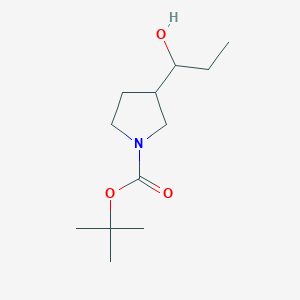
![Tert-butyl 4-carbamoyl-2-(ethylamino)-7,8-dihydropyrido[4,3-D]pyrimidine-6(5H)-carboxylate](/img/structure/B11791897.png)
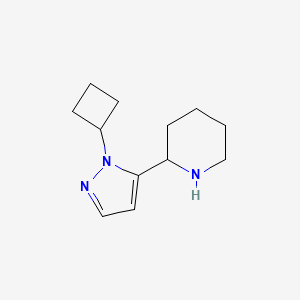
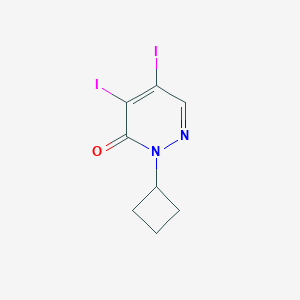

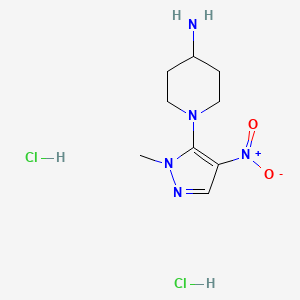
![2-(3,7-Diazabicyclo[3.3.1]nonan-3-ylmethyl)-5-(tert-butyl)oxazole](/img/structure/B11791925.png)
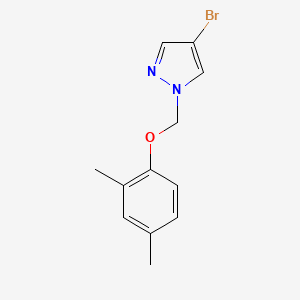

![1-Cyclopentyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B11791940.png)
![3-(6-Chlorooxazolo[5,4-b]pyridin-2-yl)benzoic acid](/img/structure/B11791946.png)


